![molecular formula C15H11NO2 B14291969 1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one CAS No. 113990-63-9](/img/structure/B14291969.png)
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one is a complex organic compound that features a pyridine ring and a benzofuran moiety
Méthodes De Préparation
The synthesis of 1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative . Industrial production methods often involve similar steps but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, potassium permanganate, and palladium catalysts. Reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products depend on the specific reaction but can include various substituted pyridine and benzofuran derivatives.
Applications De Recherche Scientifique
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one involves its interaction with specific molecular targets. It is believed to act by binding to certain proteins, thereby influencing their activity. This can lead to the disruption of key cellular signaling pathways, which is the basis for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has a similar pyridine ring but lacks the benzofuran moiety, making it less complex.
1-(Pyridin-4-yl)ethan-1-one: This compound is structurally simpler and does not contain the benzofuran ring.
Trazodone Related Compounds: These compounds have different substituents on the pyridine ring and are used in different applications.
The uniqueness of this compound lies in its combined pyridine and benzofuran structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
113990-63-9 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-(2-pyridin-4-yl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-2-3-14-13(8-12)9-15(18-14)11-4-6-16-7-5-11/h2-9H,1H3 |
Clé InChI |
UKXLFPDUJSDTBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


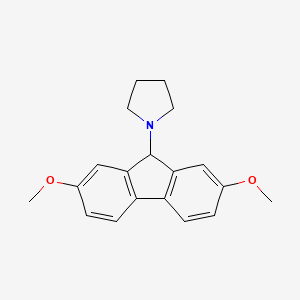
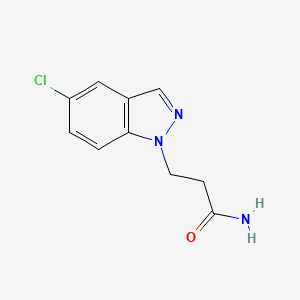
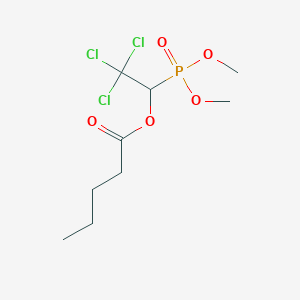

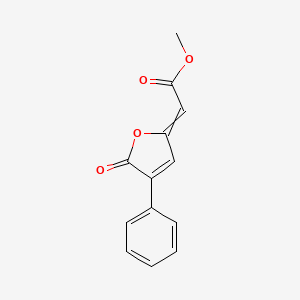
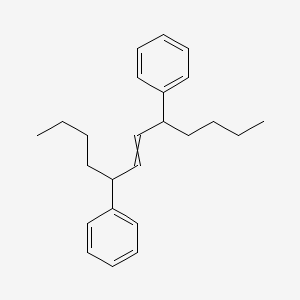

![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)
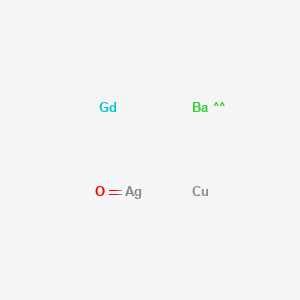
silane](/img/structure/B14291945.png)
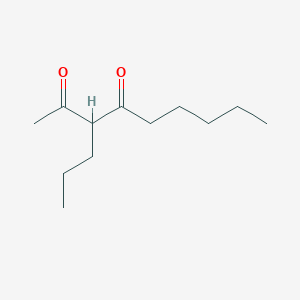

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)

